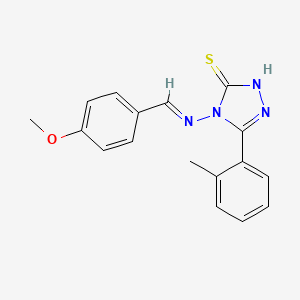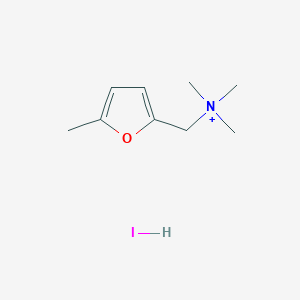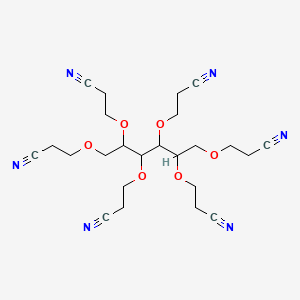
2,2-Dimethyl-1,3-butanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-1,3-butanediol is an organic compound with the molecular formula C6H14O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a butane backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-1,3-butanediol can be synthesized through various methods. One common method involves the reaction of 2,2-dimethylpropanal with formaldehyde in the presence of a base, followed by hydrogenation. Another method includes the reduction of 2,2-dimethyl-1,3-butanedione using sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 2,2-dimethyl-1,3-butanedione. This process is carried out under high pressure and temperature conditions, using catalysts such as palladium on carbon or Raney nickel .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dimethyl-1,3-butanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: When oxidized, this compound can form 2,2-dimethyl-1,3-butanedione. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of 2,2-dimethyl-1,3-butanedione back to this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups in this compound can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: 2,2-Dimethyl-1,3-butanedione
Reduction: this compound
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-1,3-butanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, especially in the synthesis of drug intermediates.
Industry: It is employed in the production of plasticizers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2,2-Dimethyl-1,3-butanediol exerts its effects involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the hydroxyl groups are converted to carbonyl groups, altering the compound’s reactivity and properties. In reduction reactions, the carbonyl groups are reduced back to hydroxyl groups, restoring the original structure of the compound .
Vergleich Mit ähnlichen Verbindungen
2,3-Dimethyl-2,3-butanediol (Pinacol): This compound is similar in structure but has the hydroxyl groups on adjacent carbons.
2-Methyl-1,3-propanediol: This compound has one less methyl group compared to 2,2-Dimethyl-1,3-butanediol.
Uniqueness: this compound is unique due to its specific arrangement of methyl groups and hydroxyl groups, which imparts distinct chemical and physical properties. This unique structure makes it particularly useful in specific synthetic applications and industrial processes .
Eigenschaften
CAS-Nummer |
76-35-7 |
|---|---|
Molekularformel |
C6H14O2 |
Molekulargewicht |
118.17 g/mol |
IUPAC-Name |
2,2-dimethylbutane-1,3-diol |
InChI |
InChI=1S/C6H14O2/c1-5(8)6(2,3)4-7/h5,7-8H,4H2,1-3H3 |
InChI-Schlüssel |
QXKKYNIWAYERHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)(C)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl (2E)-2-{[5-(4-bromophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11968759.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11968765.png)
![(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968766.png)
![3-chloro-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methylaniline](/img/structure/B11968779.png)
![N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11968781.png)


![4-Methoxyphenyl 4-(4-{[(4-methoxyphenoxy)carbonyl]amino}benzyl)phenylcarbamate](/img/structure/B11968811.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11968813.png)
![(5Z)-3-(1,1-dioxidotetrahydro-3-thienyl)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968822.png)

